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molecular formula C8H10N2O3 B8817703 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione CAS No. 91189-24-1

2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Cat. No. B8817703
M. Wt: 182.18 g/mol
InChI Key: QPHSKVXBAPEFFT-UHFFFAOYSA-N
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Patent
US04604401

Procedure details

A solution of 20.3 g (0.084 mole) 3-ethoxycarbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester [J. Org. Chem. 46, 2757 (1981)]in 40 ml of 40% aqueous methylamine was stirred at room temperature overnight, then placed in an oil bath and gradually heated to 220° C. over 30 minutes allowing volatiles to distill from the open flask. The crude product was crystallized from ethanol to afford 12.56 g of 2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, mp 201°-204° C.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(1981)]in
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:12][C:13]([O:15]CC)=O)[CH2:10][C:9](=[O:11])[NH:8][CH2:7]1)=O)C.[CH3:18][NH2:19]>>[CH3:18][N:19]1[C:13](=[O:15])[CH2:12][C:6]2([CH2:10][C:9](=[O:11])[NH:8][CH2:7]2)[C:4]1=[O:3]

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)OC(=O)C1(CNC(C1)=O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
(1981)]in
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an oil bath
DISTILLATION
Type
DISTILLATION
Details
to distill from the open flask
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(C2(CC1=O)CNC(C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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